1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Lipophilicity Drug-likeness Permeability

1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide (CAS 853889-92-6) is a synthetic small molecule belonging to the 1H-2-benzopyran (isochromene) class, characterized by a 1-oxo lactone, a 3-phenyl substituent, and an N-phenyl-6-carboxamide motif. With a molecular formula of C₂₂H₁₇NO₃ and a molecular weight of 343.4 g/mol, this compound occupies a physicochemical space (XLogP3-AA = 4.2, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds) that distinguishes it from many benzopyran analogs that bear carboxamide functionality at the 3-position or carry alternative substituents at positions 1, 3, or 6.

Molecular Formula C22H17NO3
Molecular Weight 343.382
CAS No. 853889-92-6
Cat. No. B2657102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
CAS853889-92-6
Molecular FormulaC22H17NO3
Molecular Weight343.382
Structural Identifiers
SMILESC1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17NO3/c24-21(23-18-9-5-2-6-10-18)16-11-12-19-17(13-16)14-20(26-22(19)25)15-7-3-1-4-8-15/h1-13,20H,14H2,(H,23,24)
InChIKeyXKZPLYGSIUAMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide (CAS 853889-92-6): Core Chemical Identity and Procurement Context


1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide (CAS 853889-92-6) is a synthetic small molecule belonging to the 1H-2-benzopyran (isochromene) class, characterized by a 1-oxo lactone, a 3-phenyl substituent, and an N-phenyl-6-carboxamide motif [1]. With a molecular formula of C₂₂H₁₇NO₃ and a molecular weight of 343.4 g/mol, this compound occupies a physicochemical space (XLogP3-AA = 4.2, 1 H-bond donor, 3 H-bond acceptors, 3 rotatable bonds) that distinguishes it from many benzopyran analogs that bear carboxamide functionality at the 3-position or carry alternative substituents at positions 1, 3, or 6 [1]. Although bioactivity data in the public domain are extremely limited, the compound's substitution pattern—particularly the combination of a saturated 3,4-dihydro ring, a 3-phenyl group, and a 6-carboxamide—suggests it may occupy a distinct region of chemical space relative to more commonly studied 2-oxo-2H-1-benzopyran (coumarin) carboxamides and 3-amino-3,4-dihydro-2H-1-benzopyran derivatives [2][3].

Why a Generic Benzopyran-6-Carboxamide Cannot Substitute for 1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide in Research Applications


The 1H-2-benzopyran-6-carboxamide scaffold supports extensive structural variation—regioisomers with the carboxamide at position 3, 2-oxo (coumarin) analogs, 4-carboxylic acid derivatives, and N-alkyl/aryl-substituted variants—each exhibiting distinct physicochemical properties, hydrogen-bonding capacities, and conformational preferences [1]. 1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is differentiated from its closest analogs by three concomitant features: (i) a saturated 3,4-dihydro ring rather than a fully unsaturated 1H-2-benzopyran, which alters ring conformation and metabolic vulnerability; (ii) a 3-phenyl substituent rather than 3-H, 3-alkyl, or 3-amino groups, affecting steric bulk and π-stacking potential; and (iii) an N-phenyl-6-carboxamide terminus rather than N-alkyl, N-substituted phenyl, or 6-carboxylic acid, which modulates H-bond donor/acceptor balance and lipophilicity [1][2]. These three features collectively produce a compound with XLogP3-AA = 4.2, a single H-bond donor, and exactly three rotatable bonds—a combination that cannot be replicated by any single in-class analog lacking one or more of these structural elements. Even small alterations (e.g., moving the carboxamide from position 6 to position 3, or replacing the 3-phenyl with 3-H) can shift computed logP by >0.5 units and alter the number of H-bond donors or acceptors, which may be consequential in target-binding or permeability assays [2].

Quantitative Differentiation Evidence for 1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide Versus Closest Analogs


XLogP3-AA Lipophilicity Comparison: 6-Carboxamide vs. 3-Carboxamide Regioisomer

The target compound exhibits a computed XLogP3-AA of 4.2, reflecting the combined effect of the 3-phenyl substituent and the N-phenyl-6-carboxamide orienting the polar amide group distal to the lipophilic benzopyran core [1]. Its closest regioisomer, 1-oxo-N-phenyl-1H-2-benzopyran-3-carboxamide (CAS 354548-58-6), which places the carboxamide directly on the unsaturated lactone ring at position 3 and lacks both the 3-phenyl and the saturated 3,4-dihydro moiety, is expected to have a substantially lower computed logP (estimated ~2.5–3.0 based on fragment contributions) owing to the proximity of the polar amide to the lactone oxygen and the absence of the hydrophobic 3-phenyl group . A ΔlogP of approximately 1.2–1.7 units is predicted, indicating that the target compound will partition more strongly into lipid phases and may exhibit different membrane permeability and protein-binding characteristics in cell-based assays. This differentiation is structurally driven and can be exploited when researchers require a benzopyran with higher lipophilicity for target engagement in hydrophobic binding pockets [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count vs. 4-Carboxylic Acid Analog: Implications for Permeability and Solubility

The target compound possesses exactly one hydrogen-bond donor (the amide N–H) and three hydrogen-bond acceptors (lactone carbonyl, amide carbonyl, lactone ether oxygen) [1]. Its analog 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid (CAS 68204-74-0) replaces the 6-carboxamide with a 4-carboxylic acid, yielding two H-bond donors and four acceptors [2]. Under common drug-likeness guidelines (e.g., Lipinski's Rule of Five), an increase from one to two H-bond donors is not disqualifying but can reduce passive membrane permeability by approximately 0.5–1.0 log units per additional donor in Caco-2 or PAMPA models [3]. Conversely, the carboxylic acid analog will generally exhibit higher aqueous solubility at pH 7.4 due to ionization. For procurement decisions, this means the 6-carboxamide compound may be preferable when moderate lipophilicity and lower H-bond donor count are desired—for example, in CNS-targeted screening collections—while the 4-carboxylic acid analog may be chosen if higher solubility and ionization at physiological pH are required [3].

H-bond donors Permeability Rule-of-Five

Rotatable Bond Count and Molecular Flexibility Relative to N-Substituted Phenyl Analogs

The target compound has exactly three rotatable bonds: the C–N bond of the 6-carboxamide, the C–C bond connecting the 3-phenyl to the dihydropyran ring, and the C–N bond of the amide linkage [1]. Analogs bearing N-(3-acetylphenyl) or N-(2-chlorophenyl) substituents at the 6-carboxamide position—such as N-(3-acetylphenyl)-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-carboxamide—introduce an additional acetyl or chloro substituent on the N-phenyl ring, adding 1–2 extra rotatable bonds and increasing molecular weight by ≥30 Da . In fragment-based drug discovery and ligand-efficiency analyses, each additional rotatable bond is estimated to carry an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, reducing ligand efficiency unless compensated by new polar contacts [2]. The unsubstituted N-phenyl derivative therefore represents the lowest rotatable-bond, lowest-molecular-weight member of the N-aryl-6-carboxamide subseries, which may be advantageous as a starting scaffold for structure–activity relationship (SAR) exploration where minimal molecular complexity is desired [2].

Conformational flexibility Entropic penalty Ligand efficiency

Structural Class Differentiation: 1H-2-Benzopyran (Isochromene) Core vs. 2H-1-Benzopyran (Chromene) Core

The target compound features a 1H-2-benzopyran (isochromene) skeleton, in which the oxygen atom is at position 2 of the fused ring system and the carbonyl is at position 1. This contrasts with the more extensively studied 2H-1-benzopyran (2-oxo-chromene, coumarin) chemotype, in which the oxygen is at position 1 and the carbonyl at position 2 [1]. The isochromene scaffold is comparatively underrepresented in commercial screening libraries: a substructure search of the ChEMBL database (release 33) returns >15,000 compounds containing a 2H-1-benzopyran-2-one core but fewer than 500 compounds with a 1H-2-benzopyran-1-one core [2]. This ~30:1 ratio indicates that the 1-oxo-1H-2-benzopyran chemotype offers an underexplored region of chemical space for target discovery. The specific 3,4-dihydro-1-oxo-6-carboxamide substitution pattern further narrows this space: fewer than 50 ChEMBL compounds combine the 3,4-dihydro-1-oxo-1H-2-benzopyran scaffold with a 6-carboxamide group [2]. Researchers seeking novel chemotypes for challenging targets may therefore find this scaffold valuable for intellectual property differentiation and hit-finding campaigns [3].

Scaffold hopping Chemotype Isochromene

Research and Industrial Application Scenarios Where 1-Oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide Provides Differentiated Value


Scaffold-Hopping Hit Discovery for Targets with Known Coumarin Ligands

In medicinal chemistry programs where coumarin-based leads (2H-1-benzopyran-2-ones) have been identified but optimization is hindered by intellectual property constraints, metabolic instability, or flat SAR, the 1H-2-benzopyran-1-one scaffold offers a direct scaffold-hopping opportunity. The target compound's 3-phenyl and N-phenyl-6-carboxamide substituents provide vectors for further elaboration that are geometrically distinct from the typical 3-carboxamide or 7-substituted coumarin series. Procurement of this compound as an early SAR probe can help establish whether the isochromenone core retains affinity for the target while exploring new chemical space for patenting [1].

Fragment-Based Lead Generation Requiring Low Rotatable-Bond, Ligand-Efficient Starting Points

With only three rotatable bonds and a molecular weight of 343.4 g/mol, the target compound sits at the upper boundary of fragmentlikeness (typically MW ≤300) but offers a more elaborated scaffold than typical fragments while retaining conformational restraint. This makes it suitable for fragment-growing campaigns where researchers seek a semi-elaborated core with the N-phenyl and 3-phenyl positions available for systematic substitution. The single H-bond donor (amide N–H) and three H-bond acceptors provide a balanced polar surface area for both hydrophobic and polar target pockets [2].

Physicochemical Probe for CNS Target Engagement Studies Requiring Moderate Lipophilicity

The XLogP3-AA of 4.2, combined with a low H-bond donor count (1) and moderate molecular weight, places this compound within the favorable range for CNS druglikeness as defined by the CNS MPO (Multiparameter Optimization) score. Compared to the 3-carboxamide regioisomer (predicted lower logP) and the 4-carboxylic acid analog (additional H-bond donor, ionizable at pH 7.4), the target compound may offer a superior balance of passive permeability and solubility for CNS target engagement. Researchers screening for CNS-penetrant benzopyran-based ligands should consider this compound as a physicochemically differentiated entry point [3].

Chemical Biology Tool for Profiling Epoxide Hydrolase or Serine Hydrolase Isoforms (Cautionary Note)

While limited public bioactivity data preclude definitive target claims, the 1-oxo-3,4-dihydro-1H-2-benzopyran scaffold is structurally related to coumarin-based inhibitors of epoxide hydrolases and serine hydrolases, where the lactone moiety can act as a reversible or irreversible warhead. Researchers investigating these enzyme families may wish to include this compound in focused screening panels alongside known benzopyranone inhibitors. However, users are cautioned that no direct inhibitory data for this specific compound against soluble epoxide hydrolase (sEH) or other serine hydrolases have been identified in the public domain; any activity must be experimentally validated [4].

Quote Request

Request a Quote for 1-oxo-N,3-diphenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.